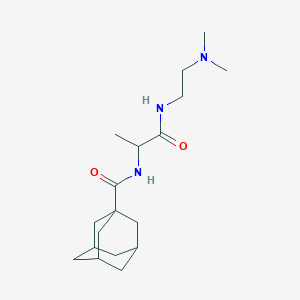
(3r,5r,7r)-N-(1-((2-(dimethylamino)ethyl)amino)-1-oxopropan-2-yl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3r,5r,7r)-N-(1-((2-(dimethylamino)ethyl)amino)-1-oxopropan-2-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C18H31N3O2 and its molecular weight is 321.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3r,5r,7r)-N-(1-((2-(dimethylamino)ethyl)amino)-1-oxopropan-2-yl)adamantane-1-carboxamide, often referred to as a derivative of adamantane, has garnered attention in pharmacological research due to its potential biological activities. Adamantane derivatives are known for their unique structural properties that enhance their interaction with biological systems. This article synthesizes existing research on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features an adamantane core substituted with a carboxamide group and a dimethylaminoethyl side chain. This configuration is believed to influence its solubility and bioavailability, critical factors in drug design.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- Antiviral Activity : Preliminary studies suggest that adamantane derivatives can inhibit viral replication. For instance, compounds structurally similar to this one have shown effectiveness against influenza viruses by interfering with viral uncoating processes .
- Analgesic Properties : The compound may exert analgesic effects through modulation of pain pathways. Adamantane derivatives have been linked to interactions with NMDA receptors, which play a crucial role in pain perception .
- Neuroprotective Effects : There is evidence suggesting that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound is believed to interact with various neurotransmitter receptors, including NMDA and opioid receptors, which could explain its analgesic and neuroprotective effects.
- Inhibition of Viral Entry : Similar adamantane derivatives have been shown to impede the entry of viruses into host cells by altering membrane fluidity or receptor availability .
Case Studies
Several studies have explored the biological activity of adamantane derivatives:
- Influenza Virus Study : A study demonstrated that compounds similar to the target molecule inhibited H1N1 influenza virus replication in vitro. The mechanism was linked to the inhibition of the M2 ion channel function .
- Pain Management Research : In animal models, administration of adamantane derivatives resulted in significant reductions in pain response during inflammatory conditions. The study highlighted the potential for these compounds in developing new analgesics .
- Neuroprotection Trials : Research involving neurodegenerative disease models indicated that adamantane derivatives could reduce neuronal cell death induced by excitotoxicity and oxidative stress .
Data Tables
| Property | Observation |
|---|---|
| Antiviral Activity | Inhibition of influenza virus replication |
| Analgesic Effect | Significant reduction in pain response |
| Neuroprotective Effect | Reduction in oxidative stress-induced cell death |
Eigenschaften
IUPAC Name |
N-[1-[2-(dimethylamino)ethylamino]-1-oxopropan-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O2/c1-12(16(22)19-4-5-21(2)3)20-17(23)18-9-13-6-14(10-18)8-15(7-13)11-18/h12-15H,4-11H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIVLXGUDVXAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN(C)C)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














